5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one (LYG-202) is a synthetic flavonoid compound. [, ] Flavonoids are a class of polyphenolic compounds found naturally in plants, known for their antioxidant and potential therapeutic properties. LYG-202 has been the subject of research for its antiproliferative, antiangiogenic, and proapoptotic activities, particularly against cancer cells. []
While the provided abstracts do not offer specific details on the synthesis of LYG-202, one abstract mentions it being a "synthesized flavonoid with a piperazine substitution." [] This suggests a likely multi-step synthesis involving the modification of a base flavonoid structure and the introduction of the piperazine moiety.
LYG-202 demonstrates antitumor activity through several mechanisms. Research suggests that LYG-202 significantly inhibits the activity of Casein Kinase 2 (CK2), an enzyme implicated in cell growth and survival. [] This inhibition disrupts the TNF-α-induced NF-κB survival pathway, a crucial pathway that protects cells from apoptosis (programmed cell death). [] By suppressing the NF-κB pathway, LYG-202 promotes apoptosis in cancer cells. []
Furthermore, research indicates that LYG-202 triggers the endoplasmic reticulum (ER) stress response pathway. [] This pathway is activated when the ER, responsible for protein folding and transport, is overwhelmed, leading to the accumulation of unfolded proteins. [] This accumulation triggers a cascade of events, ultimately leading to cell death. [] LYG-202 enhances this response by increasing the expression of key proteins like GRP78, GRP94, and ATF4, ultimately contributing to its cytotoxic effect on cancer cells. []
The primary research application of LYG-202, based on the provided abstracts, is in cancer research. The compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis. [, ] Specifically, LYG-202 has demonstrated activity against:
In vivo studies using murine xenograft models (mice implanted with human tumor cells) further support the anti-cancer potential of LYG-202, demonstrating its ability to enhance the antineoplastic activity of TNF-α and inhibit tumor growth. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: